molecular formula C14H10FN3OS B2510028 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone CAS No. 379239-59-5

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone

Cat. No. B2510028
CAS RN: 379239-59-5
M. Wt: 287.31
InChI Key: OQOKKUXNEUASOT-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a heterocyclic compound . The molecule also contains a thioether and a ketone functional group .


Molecular Structure Analysis

The molecular structure of similar triazolo[4,3-a]pyridine derivatives has been analyzed using techniques such as X-ray diffractometry and spectroscopic techniques . The specific molecular structure of “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone” is not found in the retrieved papers.

Scientific Research Applications

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties, especially against resistant strains of bacteria such as Staphylococcus aureus. Triazole compounds act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these compounds make them excellent candidates for developing new antibacterial agents (Li & Zhang, 2021).

Antifungal and Antimicrobial Applications

1,2,4-Triazole derivatives have shown broad-spectrum antifungal and antimicrobial activities. The structure-activity relationship studies of these compounds reveal their potential in treating various fungal infections, making them valuable in discovering new antifungal agents (Kazeminejad et al., 2022). Additionally, the synthesis and biological evaluation of novel triazole derivatives continue to be a significant area of research, with many compounds showing promising results against neglected diseases and infections caused by resistant microbial strains (Ferreira et al., 2013).

Chemical Synthesis and Industrial Applications

Triazoles serve as key scaffolds in the synthesis of diverse biologically active compounds. They are involved in the preparation of pharmaceuticals, agrochemicals, dyes, and high-energy materials. The versatility of triazole derivatives, including their use in creating heat-resistant polymers and fluorescence products, highlights their importance in both applied sciences and industrial applications (Nazarov et al., 2021).

Drug Discovery and Development

The triazole core is prevalent in various pharmaceuticals due to its pharmacological significance. Triazole derivatives have been explored for their potential in treating CNS disorders, cancer, and other diseases, demonstrating a wide range of biological activities. The development of triazole-containing drugs continues to be an area of interest, with ongoing research into new synthetic methodologies and structure-activity relationships to discover novel drug candidates (Nasri et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-11-6-4-10(5-7-11)12(19)9-20-14-17-16-13-3-1-2-8-18(13)14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOKKUXNEUASOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone

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